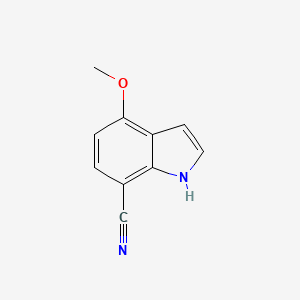

4-Methoxy-7-cyanoindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4-methoxy-1H-indole-7-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-13-9-3-2-7(6-11)10-8(9)4-5-12-10/h2-5,12H,1H3 |

InChI Key |

JYEPKMROTRMKEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 7 Cyanoindole

Electronic and Steric Influence of the 4-Methoxy Group on Indole (B1671886) Reactivity

The methoxy (B1213986) group at the 4-position of the indole ring plays a crucial role in modulating the electron density and steric environment of the molecule, thereby influencing its reactivity in various chemical transformations.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

The 4-methoxy group is a powerful electron-donating group through resonance, significantly activating the indole ring towards electrophilic aromatic substitution (SEAr). This activation is not uniform across the ring; the methoxy group directs incoming electrophiles to specific positions. Generally, in 4-substituted indoles, electrophilic attack is directed away from the substituent due to steric hindrance and electronic factors. The primary sites of electrophilic attack in methoxy-activated indoles are typically the C3, C5, and C7 positions. However, the presence of the cyano group at the 7-position in 4-Methoxy-7-cyanoindole deactivates this position, making the C3 and C5 positions the most probable sites for electrophilic substitution.

The regioselectivity is a result of the stabilization of the intermediate carbocation (arenium ion) formed during the reaction. The methoxy group can effectively stabilize a positive charge at the C3 and C5 positions through resonance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Methoxy-7-cyanoindole

| Electrophile (E+) | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |

| Nitration (NO₂⁺) | 3-Nitro-4-methoxy-7-cyanoindole, 5-Nitro-4-methoxy-7-cyanoindole | - | The 4-methoxy group strongly activates the C3 and C5 positions towards electrophilic attack. The C7 position is deactivated by the cyano group. |

| Halogenation (Br⁺, Cl⁺) | 3-Halo-4-methoxy-7-cyanoindole, 5-Halo-4-methoxy-7-cyanoindole | - | Similar to nitration, halogenation is directed to the electron-rich C3 and C5 positions. |

| Friedel-Crafts Acylation (RCO⁺) | 3-Acyl-4-methoxy-7-cyanoindole | 5-Acyl-4-methoxy-7-cyanoindole | The C3 position is generally the most nucleophilic site in indoles. Steric hindrance from the 4-methoxy group might slightly favor attack at C3 over C5 for bulkier electrophiles. |

Role of Methoxy Group in Enhancing Nucleophilic Character at Specific Positions

The electron-donating nature of the 4-methoxy group significantly enhances the nucleophilic character of the indole ring, particularly at the C3 and C5 positions. This increased nucleophilicity makes the molecule more reactive towards a variety of electrophiles. The lone pair of electrons on the oxygen atom of the methoxy group participates in the π-system of the indole ring, increasing the electron density at the ortho and para positions relative to the methoxy group. In the context of the indole ring, this corresponds to increased electron density at C3 and C5.

Studies on the nucleophilicity of substituted indoles have shown that electron-donating groups increase the nucleophilicity parameter (N). For instance, 5-methoxyindole has a higher N value than indole itself, indicating its enhanced reactivity towards electrophiles nih.gov. By analogy, the 4-methoxy group in 4-Methoxy-7-cyanoindole is expected to substantially increase the nucleophilicity of the indole core, despite the presence of the deactivating cyano group.

Impact of the 7-Cyano Group on Indole Reactivity Profiles

The cyano group at the 7-position exerts a strong electron-withdrawing effect, which profoundly influences the reactivity of the indole π-system and introduces a reactive site for specific chemical transformations.

Electron-Withdrawing Effects and Their Modulation of π-System Reactivity

The 7-cyano group deactivates the indole ring towards electrophilic aromatic substitution through its inductive and resonance effects. It withdraws electron density from the aromatic system, making it less nucleophilic. This deactivating effect is most pronounced at the positions ortho and para to the cyano group, which in this case includes the C6 and C5 positions, as well as the pyrrole (B145914) ring to some extent.

Participation of the Nitrile Group in Cycloaddition and Addition Reactions

The nitrile group itself can participate in various chemical reactions. The carbon-nitrogen triple bond can undergo cycloaddition reactions with 1,3-dipoles to form heterocyclic systems. For example, in the presence of azides, it can form tetrazoles.

Furthermore, the electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. This can lead to a variety of addition products. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, yields a primary amine.

Table 2: Potential Reactions Involving the 7-Cyano Group of 4-Methoxy-7-cyanoindole

| Reaction Type | Reagent(s) | Potential Product |

| Cycloaddition | Sodium Azide, Ammonium Chloride | 4-Methoxy-7-(1H-tetrazol-5-yl)indole |

| Nucleophilic Addition (Grignard) | RMgX, then H₃O⁺ | 7-Acyl-4-methoxyindole |

| Reduction | LiAlH₄, then H₂O | 7-(Aminomethyl)-4-methoxyindole |

| Hydrolysis | H₂SO₄, H₂O, heat | 4-Methoxyindole-7-carboxylic acid |

Intramolecular and Intermolecular Reaction Pathways

The presence of both methoxy and cyano functionalities on the indole scaffold opens up possibilities for various intramolecular and intermolecular reactions, leading to the formation of more complex heterocyclic systems.

Functional groups can be introduced at positions activated by the methoxy group, which can then undergo intramolecular cyclization with the cyano group or a derivative thereof. For example, if a nucleophilic group is introduced at the C5 position, it could potentially cyclize onto the C6 position, which is ortho to the cyano group, although this would be electronically disfavored. A more plausible pathway would involve modification of the cyano group into a functionality that can react with a substituent introduced at an activated position.

Intermolecular reactions can involve the coupling of 4-Methoxy-7-cyanoindole with other molecules. For instance, the nucleophilic C3 position can react with various electrophiles in intermolecular bond-forming reactions. Palladium-catalyzed cross-coupling reactions are also a common strategy for functionalizing indoles, and the presence of the cyano group could potentially influence the reactivity and selectivity of such transformations.

Cyclization and Rearrangement Processes Involving Indole Scaffolds

No specific studies detailing the cyclization or rearrangement processes of 4-Methoxy-7-cyanoindole have been identified. General indole chemistry suggests possibilities such as electrophilic or radical cyclizations if appropriate functional groups were present on a side chain, but no such examples involving this specific indole have been documented.

Derivatization and Functional Group Transformations on 4-Methoxy-7-cyanoindole

Information regarding the derivatization of the methoxy or cyano groups, or transformations at other positions of the 4-Methoxy-7-cyanoindole ring, is not available. Standard transformations for aryl methoxy ethers (e.g., demethylation) or nitriles (e.g., hydrolysis, reduction) could be hypothesized, but have not been reported for this molecule.

Elucidation of Reaction Mechanisms

The absence of reported reactions for 4-Methoxy-7-cyanoindole means that no mechanistic studies have been published.

Spectroscopic and Computational Analysis of Reaction Intermediates

There are no available spectroscopic or computational studies that identify or characterize reaction intermediates involving 4-Methoxy-7-cyanoindole.

Kinetic Studies and Activation Energy Determinations for Key Transformations

No kinetic studies or determinations of activation energies for any chemical transformations of 4-Methoxy-7-cyanoindole have been found in the scientific literature.

Advanced Spectroscopic and Photophysical Characterization of 4 Methoxy 7 Cyanoindole

Structural Elucidation via High-Resolution Spectroscopic Methods

The precise molecular structure of 4-Methoxy-7-cyanoindole in both ground and excited states is fundamental to understanding its properties. High-resolution spectroscopic techniques provide invaluable insights into its atomic connectivity, molecular vibrations, and electronic transitions.

Expected ¹H NMR and ¹³C NMR Chemical Shifts:

The ¹H NMR spectrum would likely show distinct signals for the protons on the indole (B1671886) ring, with their chemical shifts influenced by the opposing electronic effects of the substituents. Similarly, the ¹³C NMR spectrum would provide detailed information about the carbon framework, with the carbons directly attached to the methoxy (B1213986) and cyano groups showing characteristic shifts.

Interactive Table: Predicted NMR Chemical Shifts for 4-Methoxy-7-cyanoindole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.0-8.5 | - |

| C2-H | ~7.0-7.5 | ~125-130 |

| C3-H | ~6.5-7.0 | ~100-105 |

| C5-H | ~6.8-7.2 | ~110-115 |

| C6-H | ~7.2-7.6 | ~120-125 |

| OCH₃ | ~3.8-4.0 | ~55-60 |

| C4 | - | ~150-155 |

| C7 | - | ~100-105 |

Note: These are estimated values and actual experimental data may vary.

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of different functional groups. For 4-Methoxy-7-cyanoindole, the key vibrational modes are associated with the N-H stretch, the C≡N stretch of the cyano group, and the C-O stretch of the methoxy group, as well as the vibrations of the indole ring itself.

The cyano group exhibits a strong and sharp absorption band in the infrared (IR) spectrum, typically in the range of 2220-2260 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The methoxy group would show characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and a C-O stretching band in the region of 1000-1300 cm⁻¹. The N-H stretching vibration of the indole ring is expected to appear as a broad band around 3300-3500 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data, particularly for the symmetric vibrations of the indole ring and the cyano group.

Interactive Table: Characteristic Vibrational Frequencies for 4-Methoxy-7-cyanoindole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300-3500 |

| C≡N | Stretching | 2220-2260 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methoxy) | Stretching | 2850-2950 |

| C=C (aromatic) | Stretching | 1400-1600 |

The UV-Vis absorption spectrum of 4-Methoxy-7-cyanoindole is expected to be dominated by π-π* electronic transitions within the indole chromophore. The presence of the methoxy and cyano substituents significantly influences the energy of these transitions. The electron-donating methoxy group generally causes a bathochromic (red) shift in the absorption maxima, while the electron-withdrawing cyano group can also lead to a red shift, particularly when it extends the conjugated system.

Studies on related 4-cyanoindole (B94445) derivatives show red-shifted absorption spectra compared to the parent indole molecule. For instance, 4-cyanoindole-2′-deoxyribonucleoside displays an absorption spectrum that extends beyond 310 nm. nih.gov The combination of a methoxy group at the 4-position and a cyano group at the 7-position is likely to result in a further red shift, pushing the absorption into the near-UV region.

Interactive Table: Expected UV-Vis Absorption Maxima for 4-Methoxy-7-cyanoindole in Different Solvents

| Solvent | Expected λmax (nm) |

|---|---|

| Hexane | ~290-310 |

| Ethanol | ~300-320 |

Comprehensive Photophysical Property Characterization

The "push-pull" nature of the substituents in 4-Methoxy-7-cyanoindole suggests that it may possess interesting photophysical properties, including strong fluorescence and environmental sensitivity.

Indole and its derivatives are known for their fluorescent properties. The introduction of a cyano group, particularly at the 4-position, has been shown to significantly enhance the fluorescence quantum yield and lengthen the excited-state lifetime. nih.govnih.gov For example, 4-cyanoindole is significantly more fluorescent than other cyano-substituted indoles and has a long fluorescence lifetime. nih.govnih.gov

The methoxy group, being electron-donating, is also known to influence the fluorescence properties of aromatic systems. The combined effect of the 4-methoxy and 7-cyano substituents is anticipated to result in a highly fluorescent compound. While specific data for 4-Methoxy-7-cyanoindole is scarce, data from related compounds like 4-cyanoindole-2′-deoxyribonucleoside, which has a high quantum yield of 0.85 in water, suggests that 4-Methoxy-7-cyanoindole would also be a strong emitter. nih.gov

Interactive Table: Expected Photophysical Properties of 4-Methoxy-7-cyanoindole in Various Solvents

| Solvent | Expected Quantum Yield (Φ) | Expected Lifetime (τ, ns) |

|---|---|---|

| Water | High | Long |

| Ethanol | High | Long |

The fluorescence of many indole derivatives is highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. This sensitivity arises from a change in the dipole moment of the molecule upon excitation to the first singlet excited state. For "push-pull" systems like 4-Methoxy-7-cyanoindole, a significant increase in the dipole moment upon excitation is expected, leading to a pronounced solvatochromic shift.

In polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shifted emission spectrum. This property makes such molecules valuable as fluorescent probes to study the microenvironment of complex systems, such as biological membranes or polymer matrices. The fluorescence of 4-cyanoindole derivatives has been shown to be sensitive to the local environment, making them useful as site-specific spectroscopic probes. nih.gov Therefore, 4-Methoxy-7-cyanoindole is expected to exhibit significant solvatochromism, with its emission maximum shifting to longer wavelengths in more polar solvents.

Rotationally Resolved Electronic Spectroscopy for Gas-Phase Excited State Structures

Rotationally resolved laser-induced fluorescence spectroscopy is a powerful technique used to determine the precise geometric structure of molecules in both their ground (S₀) and electronically excited (S₁) states in the gas phase. By analyzing the fine rotational structure within an electronic transition, one can extract the molecule's rotational constants (A, B, and C) for each state. These constants are inversely related to the moments of inertia about the principal axes of the molecule.

Upon electronic excitation, changes in the molecular geometry lead to changes in the rotational constants. For instance, an analysis of the origin band in the S₁ ← S₀ fluorescence excitation spectrum of the related molecule, 4-cyanoindole, reveals such changes. The spectrum, observed at 33038.55 cm⁻¹, provides the rotational constants for both the ground and the first excited singlet state. researchgate.net

The inertial defect (ΔI) is a key parameter derived from these constants, which helps to confirm the planarity of the molecule. For a perfectly planar molecule, the inertial defect is close to zero. In the case of 4-cyanoindole, the small positive inertial defect in the ground state is attributed to the out-of-plane vibrations of the hydrogen atoms, while the negative inertial defect in the excited state suggests a slight non-planar distortion upon excitation. researchgate.net By comparing the experimental rotational constants with those obtained from ab initio quantum chemical calculations, a precise molecular structure in both electronic states can be determined.

| Parameter | Ground State (S₀) | Excisted State (S₁) |

|---|---|---|

| A / MHz | 2317.8 | 2246.0 |

| B / MHz | 1031.1 | 1015.4 |

| C / MHz | 713.8 | 698.8 |

| ΔI / amuŲ | 0.083 | -0.089 |

Analysis of Transition Dipole Moments and Permanent Dipole Moments in Excited States

Electronic Stark spectroscopy, performed in conjunction with rotationally resolved electronic spectroscopy, is employed to determine the permanent dipole moments of a molecule in its ground (μ") and excited (μ') states. This technique involves applying an external electric field and analyzing the resulting shifts and splittings of the rotational lines in the spectrum.

For 4-cyanoindole, this analysis has been performed to elucidate its electronic character upon excitation. researchgate.netrsc.org The magnitude and orientation of the permanent dipole moments, along with the orientation of the transition dipole moment (TDM), provide definitive evidence for the nature of the excited state, such as whether it is of ¹Lₐ or ¹Lₑ character. rsc.org In many indole derivatives, the ¹Lₐ state is associated with a larger permanent dipole moment compared to the ¹Lₑ state. researchgate.net

The study of 4-cyanoindole revealed a significant increase in the dipole moment upon electronic excitation, which, combined with the orientation of the transition dipole moment, confirmed that its lowest excited singlet state is of ¹Lₐ symmetry. researchgate.netrsc.org The TDM orientation (θ), which describes the direction of the electronic transition within the molecule's inertial frame, is another critical piece of information derived from these spectra.

| Parameter | Experimental Value | Calculated Value (CC2/cc-pVTZ) |

|---|---|---|

| μ" (Ground State) / D | 6.23 | 6.32 |

| μ' (Excited State) / D | 7.70 | 8.06 |

| TDM Angle (θ) / degrees | ± 82 | -84 |

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In electron impact (EI) mass spectrometry, a molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺•) which is often unstable and breaks apart into smaller, charged fragments. libretexts.org The plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z) is the mass spectrum.

For 4-methoxy-7-cyanoindole (C₁₀H₈N₂O), the exact molecular mass is 184.0637 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 184. The fragmentation pattern would be dictated by the stability of the resulting fragments and the strengths of the chemical bonds. Based on the structure, several characteristic fragmentation pathways can be predicted:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, resulting in a stable cation. This would produce a significant peak at m/z 169 (M-15).

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion can often expel a molecule of carbon monoxide. This would lead to a peak at m/z 141 (M-15-28).

Loss of hydrogen cyanide (HCN): Indole and its derivatives can fragment through the loss of HCN from the five-membered ring, a characteristic feature of nitrogen-containing heterocyclic compounds. This would result in a peak at m/z 157 (M-27).

These predicted fragmentation patterns provide a fingerprint for the identification and structural confirmation of 4-methoxy-7-cyanoindole.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 184 | [C₁₀H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - CH₃]⁺ | •CH₃ |

| 157 | [M - HCN]⁺• | HCN |

| 141 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Theoretical and Computational Investigations of 4 Methoxy 7 Cyanoindole

Quantum Chemical Studies of Electronic Structure and Energetics

To understand the fundamental properties of 4-Methoxy-7-cyanoindole, a series of quantum chemical calculations would be required. These studies would provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. A DFT study of 4-Methoxy-7-cyanoindole would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms in the electronic ground state. From this optimized geometry, further calculations could predict the molecule's vibrational frequencies. These frequencies correspond to the various ways the molecule can vibrate and can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.

A hypothetical data table for the optimized ground state geometry might look like this:

| Atom | Element | X (Å) | Y (Å) | Z (Å) |

| 1 | C | 1.39 | 0.75 | 0.00 |

| 2 | C | 1.40 | -0.65 | 0.00 |

| ... | ... | ... | ... | ... |

Similarly, a table of calculated vibrational frequencies would list the mode number, its frequency in wavenumbers (cm⁻¹), and the type of vibration (e.g., C-H stretch, C=C bend).

Ab Initio and Coupled Cluster (CC) Methods for High-Accuracy Electronic Structure Descriptions

For a more precise description of the electronic structure, more computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed. These methods provide a higher level of accuracy for calculating properties like electron correlation energies, ionization potentials, and electron affinities. Such high-accuracy data is crucial for benchmarking the results from more cost-effective DFT methods and for obtaining a definitive understanding of the molecule's electronic behavior.

Computational Photophysics and Excited State Theory

The interaction of 4-Methoxy-7-cyanoindole with light is governed by its photophysical properties. Computational methods are essential for elucidating the processes that occur when the molecule absorbs light and transitions to an excited electronic state.

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited states of molecules. By applying TD-DFT, one could simulate the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of 4-Methoxy-7-cyanoindole. The calculations would yield the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of spectral peaks.

A simulated spectrum would typically be presented as a plot of absorption/emission intensity versus wavelength. A corresponding data table would list the calculated excitation energies, wavelengths, and oscillator strengths for the lowest-lying electronic transitions.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₁ | 3.50 | 354 | 0.15 |

| S₂ | 3.85 | 322 | 0.28 |

| ... | ... | ... | ... |

Characterization of Lowest Excited Singlet States (Lₐ and Lₑ) and Their Interplay

For indole (B1671886) derivatives, the two lowest excited singlet states, denoted as ¹Lₐ and ¹Lₑ, are of particular interest due to their close energy levels and distinct electronic characters. Computational analysis would be used to determine the energies and properties of these states for 4-Methoxy-7-cyanoindole. The nature of these states (e.g., charge-transfer character, local excitation) and their energy ordering are critical for predicting the molecule's fluorescence properties and its sensitivity to the solvent environment.

Potential Energy Surface (PES) Mapping and Dynamics of Photoexcited States

A more advanced investigation would involve mapping the potential energy surfaces (PES) of the ground and excited states. The PES represents the energy of the molecule as a function of its geometry. By mapping these surfaces, researchers can identify important features such as minima, transition states, and conical intersections, which are points where different electronic states have the same energy. These features govern the pathways for de-excitation, including fluorescence, internal conversion, and intersystem crossing. Understanding the dynamics on these surfaces would provide a complete picture of the fate of the molecule after it absorbs light.

Molecular Dynamics and Conformational Analysis

Molecular dynamics and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural preferences of molecules. These methods provide insights into the flexibility of molecules, the relative energies of different spatial arrangements (conformers), and the energy barriers that separate them.

Theoretical Prediction of Conformational Preferences and Hindered Rotation Barriers

The conformational landscape of a molecule like 4-methoxy-7-cyanoindole is determined by the rotation around its single bonds. Of particular interest are the rotations of the methoxy (B1213986) (-OCH3) and cyano (-CN) groups. Theoretical modeling, often using molecular mechanics or quantum chemical methods, can predict the most stable conformations and the energy required to rotate from one conformation to another.

Table 1: Illustrative Data for Theoretical Conformational Analysis

| Parameter | Hypothetical Value for 4-Methoxy-7-cyanoindole | Description |

|---|---|---|

| Most Stable Conformer | Planar orientation of methoxy group | The predicted lowest energy spatial arrangement. |

| Rotational Barrier (C4-O bond) | 2-5 kcal/mol | The energy required to rotate the methoxy group. |

| Relative Energy of Conformers | ΔE = 0.5 kcal/mol | The energy difference between stable conformers. |

Solvent Effects on Electronic States and Photophysical Properties

The surrounding solvent can significantly influence the electronic structure and photophysical properties of a molecule, such as its absorption and fluorescence behavior. nih.govmdpi.comkabarak.ac.ke This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. mdpi.com Computational methods, often combined with experimental spectroscopic studies, are employed to understand these interactions.

For indole derivatives, the photophysics can be complex, involving close-lying excited states (like ¹Lₐ and ¹Lₑ) whose relative energies can be altered by the solvent environment. researchgate.net For the closely related 4-cyanoindole (B94445), studies have determined an excited-state lifetime of 11 ns in the gas phase. researchgate.netresearchgate.net Upon solvation, a variety of non-radiative decay channels can open up, often leading to shorter lifetimes. researchgate.net

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can model the electronic transitions in the presence of different solvents, predicting how absorption and emission wavelengths will shift. rsc.org These shifts are often correlated with solvent polarity parameters. nih.gov For 4-methoxy-7-cyanoindole, it would be expected that polar solvents would stabilize charge-transfer character in the excited state, leading to red-shifted (longer wavelength) fluorescence compared to nonpolar solvents.

Table 2: Illustrative Photophysical Data in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Hexane (Nonpolar) | 310 | 350 | 3891 |

| Acetonitrile (Polar Aprotic) | 315 | 375 | 5580 |

| Methanol (Polar Protic) | 318 | 390 | 6477 |

Note: The data in this table is hypothetical and for illustrative purposes to show expected trends for a molecule like 4-Methoxy-7-cyanoindole.

Computational Mechanistic Elucidation of Chemical Reactions

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify the most likely pathways, characterize intermediate structures, and determine the energetics of the transformation.

Transition State Search and Reaction Pathway Characterization

Understanding a chemical reaction mechanism requires the identification of the transition state (TS), which is the highest energy point along the minimum energy reaction path connecting reactants and products. nih.govims.ac.jp Locating these transient structures is a central goal of computational chemistry, as they are typically impossible to observe experimentally. ims.ac.jp

Various computational algorithms have been developed to find transition states. nih.govims.ac.jpucsb.educhemrxiv.org These methods typically start with an initial guess of the TS structure and then optimize it to find a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu Once the TS is located, the reaction pathway can be traced to confirm that it connects the desired reactants and products. This process is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining product selectivity. ims.ac.jp For a reaction involving 4-methoxy-7-cyanoindole, these methods would be used to model the step-by-step transformation, calculating the activation energy required for the reaction to proceed.

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analyses for Bonding and Reactivity Insights

Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex, many-electron wavefunction of a molecule into the familiar language of chemical bonding concepts, such as lone pairs, bonds, and antibonds. nih.govmpg.dewisc.edu It provides a localized, intuitive picture of the electron density distribution. nih.gov NBO analysis can reveal important details about charge distribution, hybridization, and delocalization of electrons through donor-acceptor (hyperconjugative) interactions. researchgate.netrsc.org

For 4-methoxy-7-cyanoindole, an NBO/NRT analysis would provide a detailed picture of its electronic structure. It could quantify the electron-donating effect of the methoxy group and the electron-withdrawing nature of the cyano group through resonance and inductive effects. The analysis would reveal the bond orders, atomic charges, and the relative importance of different resonance forms, offering deep insights into the molecule's stability, reactivity, and aromaticity.

Structure-Activity Relationship (SAR) Studies and Molecular Docking Simulations

In the field of medicinal chemistry and drug discovery, computational methods are vital for understanding how a molecule's structure relates to its biological activity and for predicting how it might interact with a biological target.

Structure-Activity Relationship (SAR) analysis is a fundamental concept that involves systematically modifying a molecule's structure to observe the effect on its biological activity. oncodesign-services.com This process helps identify the key structural features—known as the pharmacophore—that are essential for potency, selectivity, and other desired properties. oncodesign-services.comnih.gov Computational SAR methods can use machine learning models to predict the activity of new compounds based on their chemical structures, accelerating the optimization of lead compounds. oncodesign-services.comfrontiersin.org For indole-based compounds, SAR studies have been crucial in developing inhibitors for various biological targets. nih.gov A SAR study on 4-methoxy-7-cyanoindole would involve synthesizing and testing analogues with modifications at various positions to determine which functional groups are critical for a specific biological effect.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govfip.orgresearchgate.net The primary goal of docking is to predict the binding mode and affinity of the ligand. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov Molecular dynamics simulations can be subsequently used to analyze the stability of the docked complex over time. nih.gov If 4-methoxy-7-cyanoindole were being investigated as a potential drug, molecular docking would be a key step in identifying its likely protein targets and understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Methoxy-7-cyanoindole |

| 4-cyanoindole |

In Silico Prediction of Molecular Interactions with Biomolecular Targets

There is currently no available research that provides in silico predictions of the molecular interactions between 4-Methoxy-7-cyanoindole and any specific biomolecular targets. Such studies would typically involve molecular docking simulations to predict the binding pose of the compound within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding. Without these foundational studies, any discussion of its potential mechanisms of action from a computational standpoint would be purely speculative.

Ligand Binding Affinity Computations and Interaction Hotspot Identification

Similarly, the scientific literature lacks any data on the computed ligand binding affinity of 4-Methoxy-7-cyanoindole for any biological targets. Binding affinity, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values derived from computational methods like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), is crucial for quantifying the strength of the interaction between a ligand and its target. Furthermore, without docking studies, the identification of "interaction hotspots"—key amino acid residues within a binding site that are critical for ligand recognition and binding—is not possible.

Applications in Advanced Chemical and Biological Research Mechanistic and Probing Focus

Development of Molecular Probes for Biophysical Studies

The unique photophysical characteristics of cyanoindole derivatives make them powerful tools for investigating complex biological systems. Their fluorescence is often highly sensitive to the local molecular environment, allowing for detailed real-time analysis of biomolecular structure, dynamics, and interactions.

The study of protein folding and conformational changes is crucial to understanding protein function and misfolding-related diseases. Cyanoindole-containing unnatural amino acids, such as 4-cyanotryptophan (B8074655) (4CN-Trp) and 6-cyanotryptophan (B8233657) (6-CNTrp), serve as minimally perturbing fluorescent probes that can be incorporated directly into a protein's polypeptide chain. squarespace.comacs.org These probes possess distinct advantages over native tryptophan, including red-shifted absorption and emission spectra, which allow them to be selectively monitored without interference from other native aromatic residues. acs.org

The fluorescence of these probes is sensitive to their immediate surroundings, making them excellent reporters of conformational events. For instance, 6-CNTrp has been successfully used as a donor in Förster resonance energy transfer (FRET) pairs to study protein conformational changes and protein-DNA interactions. acs.org The ability to track distance changes between the cyanoindole probe and an acceptor molecule provides high-resolution insights into the dynamic structural transitions that govern protein function. acs.org The photophysical properties of these tryptophan analogs underscore the potential of the cyanoindole moiety, the core of 4-Methoxy-7-cyanoindole, as a versatile fluorophore for detailed protein studies. squarespace.com

Table 1: Photophysical Properties of Cyanoindole Analogs vs. Tryptophan

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Feature |

| Tryptophan | ~280 | ~350 | ~0.13 | Native amino acid fluorophore |

| 4-Cyanotryptophan | ~310 | ~410 | High | Red-shifted spectra, sensitive to environment |

| 6-Cyanotryptophan | ~308 | ~430 | High | Red-shifted, effective FRET donor acs.org |

| 7-Cyanoindole | ~308 | 405 (in water) | 0.09 (in water) | Highly sensitive to hydration, large spectral shift nih.gov |

Water molecules at the surface of and within biomolecules play a critical role in their structure, stability, and function. Spectroscopic probes that are sensitive to hydration can monitor processes involving changes in the local water environment. nih.gov 7-Cyanoindole (7-CNI) has been demonstrated to be a particularly sensitive fluorescent probe of hydration. nih.govrsc.org Its fluorescence properties, including intensity, peak wavelength, and lifetime, are strongly dependent on the amount of water in its vicinity. nih.gov

Key advantages of 7-CNI as a hydration reporter include:

A fluorescence intensity increase of more than tenfold when moving from a hydrated to a dehydrated environment. nih.govrsc.org

A significant blue-shift in its peak emission wavelength (up to 35 nm) upon dehydration. nih.govrsc.org

A fluorescence lifetime that increases from approximately 2.0 ns in pure water to between 8 and 16 ns in various water-organic mixtures, allowing different hydration states to be distinguished via lifetime measurements. nih.govrsc.org

A red-shifted absorption spectrum compared to native indole (B1671886), which permits selective excitation in the presence of tryptophan and tyrosine residues. nih.govrsc.org

These properties make the 7-cyanoindole scaffold an exceptional tool for mapping the microheterogeneity and local hydration status within complex biomolecular systems like proteins and membranes. nih.gov

Table 2: Fluorescence Lifetime of 7-Cyanoindole in Various Solvents

| Solvent | Fluorescence Lifetime (τ, ns) |

| Water | 2.0 |

| Acetonitrile | 16.1 |

| Dimethyl sulfoxide (B87167) (DMSO) | 14.5 |

| Dioxane | 10.9 |

| Ethanol | 10.3 |

| Tetrahydrofuran (THF) | 8.0 |

Data sourced from Mukherjee et al., 2018. nih.gov

To study the structure and dynamics of DNA and RNA, researchers often employ fluorescent nucleoside analogues. 4-Cyanoindole-2′-deoxyribonucleoside (4CIN), a derivative of 4-cyanoindole (B94445), has emerged as a superior probe compared to the widely used 2-aminopurine. nih.govrsc.org 4CIN is a highly efficient fluorophore with a quantum yield greater than 0.90 in water. nih.gov When incorporated into a DNA duplex, it pairs effectively with all native nucleobases and maintains uniquely high quantum yields, ranging from 0.15 to 0.31 depending on the sequence context. nih.gov

The fluorescence of 4CIN is sensitive to its local environment, making it a valuable tool for monitoring DNA hybridization and structural transitions. researchgate.net A key mechanistic feature is that the fluorescence of 4CIN is significantly quenched when it is paired opposite a guanine (B1146940) (G) base. nih.govresearchgate.net This specific quenching effect can be exploited to quantitatively assess the binding affinity of single-stranded DNA to proteins. researchgate.net The development of synthetic routes for 4-cyanoindole-2'-deoxyribonucleoside-5'-triphosphate (4CIN-TP) further enables the enzymatic incorporation of this probe into DNA using polymerases, broadening its applications in molecular biology and biophysics. nih.govumn.edu

Table 3: Quantum Yield (Φ) of 4CIN in DNA Duplexes

| DNA Context | Quantum Yield (Φ) |

| 4CIN Nucleoside in Water | >0.90 |

| 4CIN in single-stranded DNA | ~0.10 - 0.20 |

| 4CIN in double-stranded DNA | ~0.15 - 0.31 |

| 4CIN paired opposite Guanine (G) | Significantly Quenched |

Data compiled from Harki et al., 2018. nih.gov

Indole Derivatives as Ligands for Molecular Recognition and Specific Target Interactions

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in certain forms of acute leukemia, making it an attractive therapeutic target. nih.gov Small molecules that inhibit this PPI represent a promising therapeutic strategy. nih.govyoutube.com

Structure-based design has led to the development of potent inhibitors based on a thienopyrimidine scaffold that incorporates a substituted indole moiety. nih.gov Optimization of these compounds by exploring different saturated rings attached to the indole nitrogen has yielded highly potent inhibitors of the menin-MLL interaction. nih.gov For example, compound 7 from a reported series, which features a morpholinone ring linked to the indole nitrogen, demonstrated an IC₅₀ of 7.5 nM for inhibiting the menin-MLL interaction and a GI₅₀ of 50 nM in MLL-AF9 leukemia cells. nih.gov Crystallography studies reveal that these indole-based inhibitors effectively mimic the key interactions of the MLL protein within a binding pocket on menin, validating the indole scaffold as a crucial component for these targeted ligands. nih.govnih.gov

Table 4: Activity of Indole-Based Menin-MLL Inhibitors

| Compound | Indole N-Substituent | IC₅₀ (nM) | GI₅₀ (µM) in MLL-AF9 cells |

| MI-463 | H | 32 | 0.18 |

| MI-503 | Phenyl | 33 | 0.21 |

| 7 (racemic) | (Morpholin-3-on-4-yl)methyl | 7.5 | 0.05 |

IC₅₀ values represent the concentration for 50% inhibition of the menin-MLL₄₋₄₃ interaction. GI₅₀ is the concentration for 50% growth inhibition. Data sourced from Borkin et al., 2018. nih.gov

The substituted indole core is a versatile pharmacophore for designing inhibitors of various enzyme classes, playing a key role in anticancer and anti-inflammatory research.

Tubulin Polymerization: Microtubules, polymers of α,β-tubulin, are essential for cell division, making them a prime target for anticancer agents. Indole derivatives have been developed as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. A series of 2-phenylindole (B188600) derivatives bearing a 3,4,5-trimethoxyphenyl moiety and various halogen or methoxy (B1213986) substituents at positions 4–7 of the indole ring were designed as tubulin assembly inhibitors. One such compound with a methoxy group at position 6 showed potent activity, highlighting the importance of substitution on the indole ring for targeting tubulin.

Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers and contributes to therapeutic resistance. The indole scaffold has been utilized to design small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction with anti-apoptotic Bcl-2 proteins and restoring the cell's ability to undergo apoptosis.

COX/LOX Pathways: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory response, as they metabolize arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.govrsc.org Indole derivatives have been extensively investigated as inhibitors of these pathways. rsc.org A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. nih.govresearchgate.net Similarly, other indole-based compounds have been designed as dual inhibitors of COX-2 and 5-LOX, offering a multi-target approach to anti-inflammatory therapy. nih.govnih.gov For example, a 5-bromo-indole derivative was found to have balanced inhibitory activity against both COX and 5-LOX, with IC₅₀ values of 0.1 µM and 0.56 µM, respectively. nih.gov

Table 5: Indole Derivatives as COX/LOX Inhibitors

| Compound Class | Target(s) | Example IC₅₀ (µM) | Reference |

| 5-Methoxy-indole Acetohydrazides | COX-2 | Potent selective inhibition | nih.gov, researchgate.net |

| 3-Methylene-indolin-2-ones | COX / 5-LOX | COX: 0.1, 5-LOX: 0.56 | nih.gov |

| N-Methylsulfonyl-indoles | COX-2 / 5-LOX | Dual inhibition activity | nih.gov |

Exploration as Selective Ligands for Receptor Systems (e.g., Dopamine (B1211576) D4 Receptor Partial Agonists)

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the development of therapeutics for various neuropsychiatric disorders, including schizophrenia and ADHD. The development of selective ligands, particularly partial agonists, which can modulate receptor activity without causing overstimulation or complete blockade, is a significant goal in neuropharmacology.

While direct experimental data on 4-Methoxy-7-cyanoindole as a dopamine D4 receptor partial agonist is not extensively documented in publicly available literature, the broader class of cyanoindole derivatives has shown considerable promise. Research into structure-activity relationships (SAR) for D4 receptor ligands has identified the cyano-substituted indole scaffold as a key pharmacophore for achieving high affinity and selectivity. researchgate.net

Studies on related cyanoindole derivatives have demonstrated that the position of the cyano group and other substituents on the indole ring plays a crucial role in determining both binding affinity and functional activity at the D4 receptor. For instance, a series of 2- and 3-piperazinylmethyl-substituted 5- and 6-cyanoindoles have been identified as highly selective dopamine D4 receptor partial agonists. researchgate.net These findings suggest that the electronic properties conferred by the cyano group are favorable for interaction with the D4 receptor binding pocket.

Contributions to Advanced Materials Science and Chemosensor Development

Beyond its potential biological applications, the 4-Methoxy-7-cyanoindole scaffold possesses intrinsic photophysical properties that make it a valuable component in the design of advanced materials for optoelectronic and sensing applications.

Luminescent Properties for Optoelectronic Applications

The fluorescence of indole and its derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. The introduction of an electron-withdrawing group, such as a cyano (-CN) group, particularly at the 4-position, has been shown to significantly influence the photophysical properties of the indole chromophore. nih.gov This substitution can lead to a red-shift in the absorption and emission spectra compared to the parent indole, a phenomenon attributed to the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

The methoxy (-OCH3) group, an electron-donating group, also plays a significant role in tuning the luminescent properties of aromatic systems. nih.gov The interplay between the electron-donating methoxy group at the 4-position and the electron-withdrawing cyano group at the 7-position in 4-Methoxy-7-cyanoindole is expected to create a "push-pull" system, which can enhance intramolecular charge transfer (ICT) character upon photoexcitation. This ICT character often results in desirable photophysical properties, including a large Stokes shift and sensitivity of the emission to the polarity of the surrounding environment (solvatochromism).

Table 1: Anticipated Photophysical Properties of 4-Methoxy-7-cyanoindole Based on Analog Data

| Property | Expected Characteristic | Rationale |

| Absorption Maximum (λabs) | Red-shifted compared to indole | Influence of electron-withdrawing cyano group and extended conjugation. |

| Emission Maximum (λem) | Red-shifted compared to indole; likely in the blue-green region | "Push-pull" effect of methoxy and cyano groups enhancing ICT. |

| Stokes Shift | Large | Significant difference between absorption and emission maxima due to ICT character. |

| Quantum Yield (ΦF) | Moderate to high, solvent-dependent | The rigid indole scaffold generally favors radiative decay. |

| Solvatochromism | Pronounced | The emission spectrum is expected to be sensitive to solvent polarity due to the ICT nature of the excited state. |

Integration into Responsive Molecular Systems

The sensitivity of the fluorescence of indole derivatives to their local environment makes them excellent candidates for incorporation into responsive molecular systems, also known as "smart" materials. These materials can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific analytes.

The anticipated solvatochromic properties of 4-Methoxy-7-cyanoindole suggest its potential use as a building block for fluorescent chemosensors. The indole nitrogen can act as a protonation site, leading to changes in the fluorescence output in response to pH variations. mdpi.com This property could be harnessed to create pH-sensitive materials.

Furthermore, the cyano group can participate in specific interactions, such as hydrogen bonding or metal coordination. By functionalizing the 4-Methoxy-7-cyanoindole core with appropriate recognition units, it is possible to design chemosensors that exhibit a change in their fluorescence upon binding to a target analyte. For instance, indole-based fluorescent probes have been developed for the detection of various species, including hydrogen peroxide and other biologically relevant molecules. nih.gov The unique electronic and photophysical properties of 4-Methoxy-7-cyanoindole make it a promising platform for the development of novel, highly sensitive, and selective chemosensors for a range of applications in environmental monitoring and biomedical diagnostics.

Future Directions and Emerging Research Avenues for 4 Methoxy 7 Cyanoindole Research

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

While the core reactivity of the indole (B1671886) nucleus is well-documented, the specific influence of the methoxy (B1213986) and cyano substituents at the 4- and 7-positions of 4-Methoxy-7-cyanoindole presents opportunities to uncover novel chemical behaviors. Future research will likely focus on exploiting the unique electronic profile of this molecule to achieve unprecedented synthetic transformations.

The electron-donating methoxy group and the electron-withdrawing cyano group create a push-pull system that can modulate the reactivity of both the pyrrole (B145914) and benzene (B151609) rings of the indole scaffold. This electronic arrangement could facilitate site-selective functionalization at positions that are typically less reactive in other indole derivatives. nih.govrsc.orgresearchgate.net For instance, exploring transition-metal-catalyzed C-H functionalization at the C5 or C6 positions could lead to a diverse array of novel derivatives that are otherwise difficult to access. rsc.orgrsisinternational.org

Furthermore, the cyano group itself is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles. A systematic investigation into the selective transformation of the cyano group in the presence of the methoxy-activated indole core could yield a library of compounds with diverse properties. Additionally, the development of novel cyclization reactions involving either the cyano or methoxy group could lead to the synthesis of complex, polycyclic indole alkaloids and their analogues. nih.gov

Table 1: Potential Synthetic Transformations for 4-Methoxy-7-cyanoindole

| Transformation | Reagents and Conditions (Hypothetical) | Potential Products |

| Site-Selective C-H Arylation | Pd(OAc)₂, Ligand, Ar-X, Base | 5-Aryl-4-methoxy-7-cyanoindoles |

| Cyano Group Reduction | H₂, Raney Ni or LiAlH₄ | 4-Methoxy-7-(aminomethyl)indole |

| Cyano Group Hydrolysis | H₂SO₄, H₂O, Heat | 4-Methoxyindole-7-carboxylic acid |

| [2+2+2] Cycloaddition | Rh(I) catalyst, Alkyne | Novel polycyclic indole derivatives |

Integration into Supramolecular Architectures and Nanoscale Assemblies

The distinct electronic and structural features of 4-Methoxy-7-cyanoindole make it an attractive building block for the construction of ordered supramolecular structures and functional nanoscale materials. The presence of a hydrogen bond donor (N-H), a hydrogen bond acceptor (cyano group), and an aromatic system capable of π-π stacking interactions provides multiple avenues for directed self-assembly. rsc.orgucm.esrsc.org

Future research could explore the design of liquid crystals, gels, and other soft materials based on 4-Methoxy-7-cyanoindole derivatives. By appending appropriate recognition motifs, it may be possible to program the self-assembly of these molecules into well-defined one-, two-, or three-dimensional architectures. The cyano group, with its strong dipole moment, can play a crucial role in directing these intermolecular interactions. ucm.esrsc.org

In the realm of nanotechnology, 4-Methoxy-7-cyanoindole could be incorporated into or onto the surface of nanoparticles to impart specific functionalities. nih.govmdpi.comresearchgate.netresearchgate.net For example, indole-functionalized gold or silica (B1680970) nanoparticles could find applications in sensing, catalysis, or drug delivery. The unique photophysical properties that may arise from the constrained environment of a nanoparticle surface are also an exciting area for investigation.

Development of Advanced In Silico Screening and Predictive Design Tools

Computational chemistry is poised to play a pivotal role in accelerating the discovery of new applications for 4-Methoxy-7-cyanoindole and its derivatives. The development of sophisticated in silico screening and predictive design tools will enable researchers to efficiently explore the vast chemical space of potential derivatives and identify candidates with desired properties before embarking on extensive synthetic efforts. nih.govrsc.org

By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can build predictive models that correlate the structural features of 4-Methoxy-7-cyanoindole derivatives with their biological or material properties. nih.gov This can guide the design of new compounds with enhanced activity or specific functionalities.

Furthermore, molecular dynamics simulations can provide insights into the conformational preferences and intermolecular interactions of 4-Methoxy-7-cyanoindole in different environments, such as in the active site of a protein or within a supramolecular assembly. This information is invaluable for the rational design of molecules with tailored binding affinities or self-assembly behaviors. Density Functional Theory (DFT) calculations can be used to predict the electronic and photophysical properties of new derivatives, aiding in the design of novel fluorophores or electronic materials. rsc.org

Synergistic Approaches Combining Advanced Spectroscopy and Computational Modeling

A powerful strategy for elucidating the intricate structure-property relationships of 4-Methoxy-7-cyanoindole and its derivatives lies in the synergistic combination of advanced spectroscopic techniques and high-level computational modeling. ias.ac.inmdpi.comrsc.org This integrated approach can provide a level of detail and understanding that is often unattainable with either method alone.

For instance, the fine details of the excited-state dynamics of 4-Methoxy-7-cyanoindole, which are crucial for its potential use in photophysical applications, can be probed using time-resolved fluorescence and absorption spectroscopy. The experimental data can then be interpreted and rationalized through time-dependent density functional theory (TD-DFT) calculations, providing a complete picture of the photophysical processes at play. ias.ac.in

Similarly, the vibrational modes of 4-Methoxy-7-cyanoindole and its interaction with other molecules can be investigated using infrared (IR) and Raman spectroscopy. DFT calculations can be used to assign the experimentally observed vibrational bands and to model the effects of intermolecular interactions on the vibrational frequencies. This combined approach can be particularly useful for studying the hydrogen bonding and other non-covalent interactions that govern the formation of supramolecular assemblies. mdpi.commdpi.com

Table 2: Synergistic Spectroscopic and Computational Techniques

| Spectroscopic Technique | Computational Method | Information Gained |

| Time-Resolved Fluorescence | TD-DFT | Excited-state lifetimes, quantum yields, and non-radiative decay pathways. |

| Infrared (IR) Spectroscopy | DFT | Vibrational mode assignments, hydrogen bonding interactions. |

| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Including Atomic Orbital) | Chemical shift predictions, conformational analysis. |

High-Throughput Methodologies for Derivatization and Functional Assessment

To fully explore the potential of the 4-methoxy-7-cyanoindole scaffold, the development of high-throughput synthesis and screening methodologies is essential. nih.govnih.govfao.org These approaches will enable the rapid generation and evaluation of large libraries of derivatives, significantly accelerating the discovery of compounds with novel and valuable properties.

Automated synthesis platforms can be employed to perform a wide range of chemical reactions in a parallel format, allowing for the efficient creation of diverse libraries of 4-Methoxy-7-cyanoindole analogues. nih.govnih.govfao.orgscribd.com By varying the substituents at different positions on the indole ring, a vast chemical space can be explored in a systematic and efficient manner.

Once these libraries are synthesized, high-throughput screening assays can be used to rapidly assess their functional properties. For example, in the context of drug discovery, large-scale screening against a panel of biological targets can identify promising lead compounds. Similarly, for materials science applications, high-throughput methods can be used to evaluate properties such as fluorescence, conductivity, or self-assembly behavior. The integration of robotic systems and data analysis software will be crucial for managing the large datasets generated by these high-throughput approaches. nih.govnih.govfao.org

Q & A

Q. What strategies improve reproducibility when scaling up synthetic routes for 4-Methoxy-7-cyanoindole?

- Methodological Answer : Document critical parameters (e.g., reaction temperature, catalyst loading, stirring rate) using a Design of Experiments (DoE) approach. Conduct pilot-scale reactions (1–10 g) to identify bottlenecks (e.g., exothermicity, byproduct formation). Use inline Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring of intermediate formation .

Q. How can computational models predict the pharmacokinetic properties of 4-Methoxy-7-cyanoindole?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models using descriptors like polar surface area, logD, and hydrogen-bonding capacity. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) and microsomal stability tests. Compare results with analogous indole derivatives to refine predictive accuracy .

Q. What ethical and technical considerations apply when sharing experimental data on 4-Methoxy-7-cyanoindole?

- Methodological Answer : Anonymize raw data linked to unpublished findings while adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use controlled-access repositories (e.g., Zenodo, Figshare) with embargo options. For sensitive data (e.g., toxicity profiles), implement de-identification protocols and obtain informed consent for secondary use .

Q. How should researchers address variability in biological assay results involving 4-Methoxy-7-cyanoindole?

- Methodological Answer : Standardize cell culture conditions (passage number, serum batch) and use internal controls (e.g., reference inhibitors) in each assay plate. Perform statistical power analysis to determine sample size requirements. Apply Bland-Altman plots to assess inter-experimental variability and Grubbs’ test to identify outliers .

Q. What are best practices for visualizing 4-Methoxy-7-cyanoindole’s molecular interactions in publications?

- Methodological Answer : Use PyMOL or ChimeraX to generate high-resolution images of ligand-protein interactions. Highlight key residues (e.g., hydrogen bonds, hydrophobic pockets) with contrasting colors. Avoid cluttering figures with excessive labels; instead, annotate critical features in figure legends. Adhere to journal-specific guidelines for graphical abstracts (e.g., minimal text, bold outlines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.